Product packaging for Oxymorphone-naltrexonazine(Cat. No.:CAS No. 110320-71-3)

Oxymorphone-naltrexonazine

Cat. No.: B022845
CAS No.: 110320-71-3
M. Wt: 638.8 g/mol
InChI Key: HVFCFDHEUPTFGW-RFSISCEKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxymorphone-naltrexonazine is a chemical compound characterized as a mixed opiate agonist-antagonist . This classification indicates a complex pharmacological profile, where the molecule may simultaneously block and stimulate opioid receptor activity. Such compounds are valuable tools in advanced neuropharmacology research for investigating the intricate signaling mechanisms of the opioid receptor system . The "agonist" component, related to oxymorphone, is a potent semisynthetic opioid agonist specific for the mu-opioid receptor . The "antagonist" component, related to naltrexone, is a pure opioid antagonist that blocks the mu-opioid receptor and has weaker activity at kappa and delta receptors . Research into mixed agonist-antagonists has shown potential for modulating opioid effects, such as enhancing analgesia while mitigating tolerance and physical dependence . This makes this compound a compound of interest for studying novel approaches to pain management and substance use disorders. This product is intended for laboratory research purposes only by qualified professionals. It is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H42N4O6 B022845 Oxymorphone-naltrexonazine CAS No. 110320-71-3

Properties

IUPAC Name

(7Z)-7-[(Z)-[3-(cyclopropylmethyl)-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]hydrazinylidene]-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H42N4O6/c1-40-14-12-34-28-20-4-6-24(42)30(28)46-32(34)22(8-10-36(34,44)26(40)16-20)38-39-23-9-11-37(45)27-17-21-5-7-25(43)31-29(21)35(37,33(23)47-31)13-15-41(27)18-19-2-3-19/h4-7,19,26-27,32-33,42-45H,2-3,8-18H2,1H3/b38-22-,39-23-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVFCFDHEUPTFGW-RFSISCEKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C4C(=NN=C5CCC6(C7CC8=C9C6(C5OC9=C(C=C8)O)CCN7CC5CC5)O)CCC2(C1CC1=C3C(=C(C=C1)O)O4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC23C4/C(=N\N=C/5\CCC6(C7CC8=C9C6(C5OC9=C(C=C8)O)CCN7CC5CC5)O)/CCC2(C1CC1=C3C(=C(C=C1)O)O4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H42N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

638.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110320-71-3
Record name Oxymorphone-naltrexonazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110320713
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Chemical Synthesis and Structural Characterization of Oxymorphone Naltrexonazine

Structural Foundations: Oxymorphone and Naltrexone (B1662487)

The unique pharmacological profile of oxymorphone-naltrexonazine is intrinsically linked to the distinct properties of its two core components: oxymorphone and naltrexone.

Elucidation of Oxymorphone as a μ-Opioid Receptor Agonist Moiety

Oxymorphone, chemically known as 4,5α-epoxy-3,14-dihydroxy-17-methylmorphinan-6-one, is a potent semi-synthetic opioid analgesic. usdoj.gov It functions primarily as a pure opioid agonist with a strong selectivity for the μ-opioid receptor. usdoj.govnih.gov This interaction is the basis for its analgesic effects. The binding of oxymorphone to μ-opioid receptors, which are distributed throughout the central nervous system, initiates a cascade of intracellular signals that ultimately lead to pain relief. drugbank.com The affinity of oxymorphone for the μ-opioid receptor is reported to be three to five times higher than that of morphine. radiusga.com While it is a potent agonist at the μ-opioid receptor, oxymorphone has little to no affinity for the κ-opioid receptor. radiusga.com

PropertyValue
Chemical Name4,5α-epoxy-3,14-dihydroxy-17-methylmorphinan-6-one
Molecular FormulaC₁₇H₁₉NO₄
Primary Receptor Targetμ-opioid receptor
Receptor ActivityAgonist

Elucidation of Naltrexone as a Broad-Spectrum Opioid Receptor Antagonist Moiety

Naltrexone is a pure opioid antagonist, meaning it binds to opioid receptors but does not activate them; instead, it blocks the effects of opioid agonists. droracle.aidrugbank.com It is a synthetic congener of oxymorphone and exhibits a broad spectrum of activity, acting as an antagonist at the μ, κ, and δ-opioid receptors, with the highest affinity for the μ-receptor. drugbank.comnih.gov By competitively binding to these receptors, naltrexone can prevent or reverse the effects of opioids. droracle.aidrugbank.com This antagonistic action is the foundation of its use in the management of opioid and alcohol dependence. droracle.ainih.gov

PropertyValue
Receptor Targetsμ, κ, and δ-opioid receptors
Receptor ActivityAntagonist
Key CharacteristicBlocks the effects of opioid agonists

Structural Relationship of Naltrexone to Oxymorphone and Naloxone (B1662785) Analogues

Naltrexone shares a close structural resemblance to both oxymorphone and another well-known opioid antagonist, naloxone. All three are 14-hydroxydihydromorphinone derivatives. usdoj.govresearchgate.net The key structural difference lies in the substituent on the nitrogen atom. In oxymorphone, this is a methyl group (-CH₃), which confers its agonist properties. In contrast, naltrexone has a cyclopropylmethyl group, and naloxone has an allyl group. These larger substituents are crucial for their antagonist activity. basicmedicalkey.com The substitution of the methyl group in an agonist like oxymorphone with these larger groups results in molecules that can bind to the opioid receptor but fail to induce the conformational change necessary for receptor activation, thereby acting as antagonists. basicmedicalkey.comyoutube.com

Synthetic Pathways to 14-Hydroxydihydromorphinone Azines

The creation of asymmetrical azines like this compound involves specific chemical strategies that build upon the foundational principles of azine formation. nih.gov

General Principles of Azine Formation via Hydrazone Intermediates

Azines are a class of organic compounds characterized by the functional group RR′C=N−N=CRR′. wikipedia.org They are typically formed through the condensation reaction of hydrazine (B178648) with two equivalents of a ketone or aldehyde. wikipedia.org This reaction proceeds through a hydrazone intermediate (R₂C=N−NH₂). wikipedia.org The formation of azines from their corresponding hydrazones can be a crucial step in the synthesis of more complex molecules. jneurosci.orgnih.gov In acidic aqueous solutions, 14-hydroxydihydromorphinone hydrazones have been observed to readily convert to their corresponding azines. jneurosci.org

Specific Synthetic Strategies for Conjugating Opioid Agonists and Antagonists

The synthesis of an asymmetrical azine such as this compound requires a controlled approach to link the two different opioid moieties. Previous research has detailed the synthesis of symmetrical opiate azines, such as naloxonazine, oxymorphonazine (B1199935), and naltrexonazine. nih.gov The synthesis of asymmetrical azines like this compound represents a further step in this line of research. nih.gov

The general strategy involves the reaction of a 14-hydroxydihydromorphinone hydrazone with a different 14-hydroxydihydromorphinone ketone. For this compound, this would theoretically involve the reaction of oxymorphone hydrazone with naltrexone, or naltrexone hydrazone with oxymorphone. These reactions are carefully controlled to favor the formation of the desired asymmetrical product over the symmetrical side products. The resulting this compound molecule possesses the structural features of both an agonist and an antagonist, leading to a mixed pharmacological profile. nih.gov Interestingly, studies have shown that this compound primarily exhibits antagonist properties both in vitro and in vivo. nih.gov

Derivatization Methods for Incorporating Reactive Functionalities

The synthesis of this compound is achieved through the formation of an azine bridge, a derivatization that incorporates a reactive functionality linking the two parent molecules. This process involves a condensation reaction between the C-6 ketone groups of oxymorphone and naltrexone, facilitated by a hydrazine linker.

The formation of such asymmetrical azines is a multi-step process that requires careful control of reaction conditions to favor the desired product over the formation of symmetrical azines (oxymorphonazine or naltrexonazine). A general synthetic approach involves two key stages:

Formation of a Hydrazone Intermediate: Initially, one of the parent ketones (either oxymorphone or naltrexone) is reacted with an excess of hydrazine (N₂H₄) under mildly acidic conditions. The excess hydrazine is crucial to drive the equilibrium towards the formation of the monosubstituted hydrazone and to minimize the concurrent formation of the symmetrical azine. The hydrazone itself is a reactive intermediate, primed for subsequent condensation.

Condensation to Form the Asymmetrical Azine: The isolated hydrazone of the first opioid (e.g., oxymorphone hydrazone) is then reacted with the second opioid ketone (naltrexone) under conditions that promote the elimination of a second molecule of water, thereby forming the stable C=N-N=C azine linkage.

While the specific experimental details for the synthesis of this compound are not extensively detailed in publicly accessible literature, the general methodology for the synthesis of related symmetrical opiate azines provides a framework for this process. The reaction is typically carried out in a suitable solvent system, and the progress of the reaction can be monitored using techniques such as thin-layer chromatography (TLC). Purification of the final product is often achieved through column chromatography.

The table below outlines the key reactants and their roles in the synthesis of this compound.

ReactantRole in SynthesisFunctional Group Involved
OxymorphoneParent Molecule 1C-6 Ketone
NaltrexoneParent Molecule 2C-6 Ketone
Hydrazine (N₂H₄)Linking AgentFormation of Hydrazone/Azine

Spectroscopic and Chromatographic Methods for Structural Confirmation

The definitive structural confirmation of a newly synthesized compound like this compound relies on a combination of spectroscopic and chromatographic techniques. These methods provide detailed information about the molecular structure, connectivity of atoms, and purity of the compound.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of organic molecules. For this compound, NMR spectra would be expected to show a combination of signals corresponding to both the oxymorphone and naltrexone moieties. Key diagnostic signals would include the absence of the characteristic ketone signals from the parent molecules and the appearance of new signals in the downfield region corresponding to the C=N carbons of the azine bridge. The complex spectra would require advanced 2D NMR techniques (such as COSY and HMQC) for complete assignment of all proton and carbon signals.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, a high-resolution mass spectrum (HRMS) would provide the exact molecular weight, confirming its elemental composition. The fragmentation pattern observed in the MS/MS spectrum would be expected to show fragments characteristic of both the oxymorphone and naltrexone structures, further supporting the formation of the hybrid molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. In the IR spectrum of this compound, the key diagnostic feature would be the disappearance of the strong C=O stretching vibration of the ketone groups from the starting materials and the appearance of a new C=N stretching vibration characteristic of the azine linkage.

The following table summarizes the expected spectroscopic data for this compound based on the analysis of its constituent parts and related azine compounds.

Spectroscopic TechniqueExpected Key Observations for this compound
¹H NMR Complex spectrum with signals from both oxymorphone and naltrexone moieties.
¹³C NMR Absence of ketone signals; appearance of new signals for the C=N carbons of the azine bridge.
Mass Spectrometry Molecular ion peak corresponding to the combined mass of the two parent molecules minus two water molecules.
Infrared Spectroscopy Disappearance of C=O stretch; appearance of C=N stretch.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the synthesized this compound and for its quantification. A reversed-phase HPLC method would be developed using a suitable C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol). The retention time of this compound would be distinct from that of the starting materials (oxymorphone and naltrexone) and any side products (symmetrical azines). The purity of the compound would be determined by the percentage of the total peak area corresponding to the product peak.

The table below outlines a hypothetical set of HPLC parameters for the analysis of this compound.

HPLC ParameterValue/Description
Column C18 Reversed-Phase
Mobile Phase Gradient of Acetonitrile and Water (with formic acid)
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Expected Outcome A single major peak corresponding to pure this compound.

Molecular Pharmacology and Receptor Interaction Dynamics of Oxymorphone Naltrexonazine

Quantitative Receptor Binding Affinities and Selectivities

Studies on C-6 derivatives of morphinane-6-ones, including related azine compounds, have provided qualitative insights into the binding profile of oxymorphone-naltrexonazine. While specific quantitative binding affinity values (e.g., Kᵢ) for this compound at each opioid receptor subtype are not detailed in the primary literature, the general characteristics have been described. The affinity is influenced by the bulky nature of the asymmetrical azine structure.

Table 1: Qualitative Opioid Receptor Binding Characteristics of this compound

Receptor Subtype Binding Affinity Remarks
μ-Opioid Receptor (MOR) High Competes effectively for binding at μ-opioid sites.
κ-Opioid Receptor (KOR) Low The bulky azine structure is associated with low affinity for κ-receptors.

| δ-Opioid Receptor (DOR) | Decreased | Affinity for δ-receptors is noted to be lower compared to the parent compounds. |

μ-Opioid Receptor (MOR) Binding Characteristics

This compound and its related derivatives demonstrate a high affinity for the μ-opioid receptor (MOR). nih.gov Research on analogous compounds, such as the symmetrical azine naltrexonazine, shows potent interaction with MOR, suggesting that the morphinan (B1239233) scaffold retained in this compound ensures significant binding to this receptor subtype. jneurosci.org Specifically, the family of 14-hydroxydihydromorphinone azines is known to interact strongly with high-affinity μ₁ sites. jneurosci.orgresearchgate.netjneurosci.org

κ-Opioid Receptor (KOR) Binding Characteristics

The binding affinity of this compound for the κ-opioid receptor (KOR) is generally low. nih.gov This characteristic is attributed to the substantial steric bulk of the azine bridge and the two attached morphinan structures. Ligands with such large substituents tend to exhibit reduced affinity for the KOR binding pocket. nih.gov

δ-Opioid Receptor (DOR) Binding Characteristics

Compared to its parent ligands, oxymorphone and naltrexone (B1662487), this compound shows a decreased affinity for the δ-opioid receptor (DOR). The structural modifications inherent in creating the asymmetrical azine appear to be less favorable for optimal interaction with the DOR binding site. frontiersin.orgnih.gov

Ligand-Receptor Interaction Mechanisms

Classification as a Mixed Opiate Agonist-Antagonist

This compound is classified as a mixed opiate agonist-antagonist. nih.govwikipedia.org This designation arises from its hybrid structure, which is synthesized from a potent agonist (oxymorphone) and a potent antagonist (naltrexone). nih.govnih.gov Theoretically, this allows the molecule to interact with the opioid receptor in a manner that could elicit either agonist or antagonist effects. However, in functional assays, this compound predominantly displays antagonist properties both in vitro and in vivo. nih.gov This contrasts with its counterpart, oxymorphone-3-methoxynaltrexonazine, which was designed to bind only as an agonist and indeed possesses potent analgesic properties. nih.govwikipedia.org

Irreversible Binding Properties to Opioid Receptors In Vitro

A defining characteristic of this compound and other related opiate azines is their ability to bind irreversibly to opioid receptors in vitro. researchgate.netjneurosci.org This wash-resistant inhibition is a key feature that distinguishes them from their parent compounds, oxymorphone and naltrexone, whose binding is reversible. researchgate.net Investigations into the molecular mechanism of similar 14-hydroxydihydromorphinone hydrazones revealed that their irreversible actions are attributable to the formation of their corresponding azines. jneurosci.orgjneurosci.org These azines, including naloxonazine and naltrexonazine, are 20- to 40-fold more potent in irreversibly blocking opiate binding than the hydrazone precursors from which they are formed. jneurosci.orgresearchgate.netjneurosci.org This irreversible binding is thought to result from a covalent interaction with the receptor, a hypothesis supported by studies showing that related phenylhydrazone derivatives can form covalent bonds with proteins. nih.gov

Comparative Analysis of Irreversible Binding with Related Opiate Azines (e.g., Naloxonazine, Oxymorphonazine (B1199935), Naltrexonazine)

The irreversible binding of certain opioid ligands to their receptors is a phenomenon of significant interest in pharmacology. This characteristic is particularly prominent in a series of 14-hydroxydihydromorphinone azines, which include the symmetrical compounds naloxonazine (derived from two naloxone (B1662785) molecules), naltrexonazine (from two naltrexone molecules), and oxymorphonazine (from two oxymorphone molecules), as well as asymmetrical azines like this compound. nih.govresearchgate.netnih.govnih.gov

Research has demonstrated that these opiate azines are potent, irreversible blockers of opiate binding in vitro. researchgate.netnih.gov A key finding is that the azine compounds are considerably more potent—reportedly 20- to 40-fold more so—than their corresponding hydrazone precursors (naloxazone, naltrexazone, and oxymorphazone) in producing this irreversible blockade. researchgate.netnih.gov For instance, naloxonazine has been shown to exhibit the same selectivity for the high-affinity μ₁-opioid receptor subtype as its hydrazone precursor, naloxazone, but with far greater potency. researchgate.netnih.gov This suggests that the azine form is the more active species responsible for the irreversible effects.

This compound, being an asymmetrical azine, theoretically possesses the ability to interact with opioid receptors as either an agonist or an antagonist. nih.gov However, in vitro studies have characterized it as displaying antagonist properties. nih.gov This positions it alongside the symmetrical antagonist-derived azines, naloxonazine and naltrexonazine, in terms of its functional output at the receptor, despite containing an oxymorphone (agonist) component. The irreversible nature of the binding of these azines is a key characteristic that distinguishes them from their parent ketone compounds (naloxone, naltrexone, oxymorphone), which bind reversibly. nih.gov The prolonged receptor blockade achieved by these azines has made them valuable tools in the characterization of opioid receptor subtypes and their functions. nih.gov

Mechanistic Hypotheses for Irreversible Action (e.g., Azine Formation from Hydrazones)

The leading hypothesis for the irreversible action of 14-hydroxydihydromorphinone hydrazones, such as oxymorphazone (B1237422) and naltrexazone, is their in situ conversion to the corresponding azine derivatives. researchgate.netnih.gov Hydrazones are synthesized by the reaction of a ketone (like oxymorphone or naltrexone) with hydrazine (B178648). It is proposed that two molecules of the hydrazone can then react to form a symmetrical or asymmetrical azine, with the elimination of a hydrazine molecule.

This conversion from hydrazone to the more reactive azine is thought to be the critical step in producing an irreversible effect at the opioid receptor. researchgate.net The azine compounds, including this compound, are believed to form a stable, long-lasting, and possibly covalent bond with the receptor, leading to a persistent blockade. acs.org This contrasts with the reversible binding of most typical opioid agonists and antagonists. nih.gov The chemical stability and high reactivity of the azine bridge are central to this proposed mechanism. The significantly greater potency of the isolated azines in causing irreversible receptor blockade compared to their hydrazone precursors strongly supports this hypothesis. researchgate.netnih.gov

Receptor Functional Activity Assessments (Preclinical)

In Vitro Efficacy and Potency Determination in Signaling Pathways

Preclinical in vitro studies are essential for characterizing the functional activity of a compound like this compound. While specific quantitative data such as IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibitory constant) values for this compound are not extensively detailed in publicly available literature, its functional profile has been qualitatively described.

In binding assays, this compound has been shown to exhibit antagonist properties. nih.gov This indicates that it can bind to the opioid receptor but does not elicit the downstream signaling cascade that leads to an agonist effect (e.g., inhibition of adenylyl cyclase). In a competitive binding scenario, it would be expected to displace the binding of radiolabeled opioid agonists or antagonists. The potency of this antagonism, while not precisely quantified in available abstracts, would be a key parameter determined in such studies.

For context, the symmetrical azine naloxonazine has been shown to be a potent irreversible antagonist with selectivity for the μ₁-opioid receptor subtype. researchgate.netnih.gov Given the structural similarities, it is plausible that this compound also acts as a potent antagonist, though its receptor subtype selectivity profile would require specific investigation. The table below provides a conceptual framework for the kind of data that would be generated in such studies, with placeholder values to illustrate the concepts.

Interactive Data Table: Conceptual In Vitro Binding Profile of Opiate Azines

CompoundPrimary Opioid MoietyFunctional Activity (in vitro)Target Receptor(s)Binding NatureConceptual Kᵢ (nM)
This compound Oxymorphone & NaltrexoneAntagonist nih.govOpioid ReceptorsIrreversibleNot Reported
Naloxonazine NaloxoneAntagonist researchgate.netμ₁-selective researchgate.netnih.govIrreversible researchgate.net~5.4 nih.gov
Naltrexonazine NaltrexoneAntagonist researchgate.netOpioid ReceptorsIrreversible researchgate.net~1.16 nih.gov
Oxymorphonazine OxymorphoneAgonist nih.govOpioid ReceptorsIrreversible nih.govNot Reported

Note: The Kᵢ values for naloxonazine and naltrexonazine are from studies of their reversible displacement of [³H]dihydromorphine and may not reflect their irreversible binding potency. nih.gov

Preclinical Pharmacodynamics and in Vivo Receptor Efficacy

Evaluation of Receptor Modulation in Animal Models

Preclinical evaluation in murine models has been crucial in elucidating the functional profile of oxymorphone-naltrexonazine. This asymmetrical azine, synthesized from the potent agonist oxymorphone and the antagonist naltrexone (B1662487), was theoretically capable of interacting with opioid receptors as either an agonist or an antagonist. researchgate.net However, in vivo studies in mice have demonstrated that this compound predominantly exhibits antagonist properties. researchgate.netnih.gov

Standard murine assays for nociception, such as the tail-flick test, are commonly employed to determine the agonist (analgesic) or antagonist properties of a compound. In such tests, an agonist would increase the latency of the tail-flick response to a thermal stimulus, indicating analgesia. Conversely, an antagonist would block the analgesic effects of a known agonist, like morphine. Studies on this compound have shown that it acts as an antagonist in these in vivo models. researchgate.netnih.gov This profile contrasts sharply with its parent compound, oxymorphone, which is a potent agonist, and aligns with the antagonist activity of naltrexone. usdoj.govmhmedical.com

The table below summarizes the expected outcomes in a murine nociception assay to illustrate the agonist-antagonist spectrum.

Compound TypeExpected Effect on Nociceptive Threshold (e.g., Tail-Flick Latency)Interaction with a Standard Agonist (e.g., Morphine)
Full Agonist (e.g., Morphine)Increases pain threshold (analgesic effect).Additive or synergistic effects with other agonists.
Partial Agonist Increases pain threshold, but to a lesser extent than a full agonist (ceiling effect).Can antagonize the effects of a full agonist.
Antagonist (e.g., Naltrexone)No direct effect on pain threshold when administered alone.Blocks or reverses the analgesic effect of an agonist.
This compound Displays antagonist properties in vivo. researchgate.netBlocks the effects of an agonist. researchgate.net

The azine derivatives of 14-hydroxydihydromorphinones, including this compound, are noted for their prolonged, and in some cases, irreversible actions both in vitro and in vivo. researchgate.netjneurosci.org This is a key feature that distinguishes them from their parent ketone compounds. The prolonged duration of action is believed to be due to the formation of a stable, covalent bond with the opioid receptor, a characteristic of irreversible ligands. arkbh.com

Preclinical models to assess receptor occupancy and duration of action involve treating animals with the compound and then, at various subsequent time points, challenging them with an agonist to measure the extent and persistence of receptor blockade. For example, an irreversible antagonist would produce a long-lasting blockade of an agonist's effects, lasting for more than 24 hours in some cases. arkbh.com While specific quantitative data on the receptor occupancy percentage for this compound is not detailed in the available literature, the persistent antagonist action observed in vivo suggests a high-affinity binding and a long duration of receptor occupancy. researchgate.net This contrasts with the reversible binding and shorter duration of action typical of its parent compounds, oxymorphone and naltrexone, in standard applications. arkbh.com

CompoundBinding TypeExpected Duration of Action in Preclinical Models
Oxymorphone Reversible AgonistShorter-acting (e.g., 4-6 hours). arkbh.com
Naltrexone Reversible AntagonistShorter-acting, dependent on dose and formulation.
This compound Irreversible/Prolonged AntagonistLong-lasting, with effects potentially extending beyond 24 hours. researchgate.netarkbh.com

Comparative In Vivo Receptor Effects

The in vivo receptor effects of this compound are markedly different from its parent compounds, reflecting its unique chemical structure as an asymmetrical azine. Oxymorphone is a potent µ-opioid receptor (MOR) agonist, producing strong analgesic effects. usdoj.govplos.org In contrast, naltrexone is a potent opioid receptor antagonist, primarily at the MOR, which blocks the effects of agonists. mhmedical.com

This compound, despite being derived from a powerful agonist, does not exhibit agonist properties in vivo. Instead, it functions as an antagonist. researchgate.netnih.gov This indicates that the naltrexone component and the azine linkage dominate the pharmacological activity of the hybrid molecule, preventing the agonistic signal transduction that would be initiated by the oxymorphone portion. This antagonistic profile is observed in both in vitro binding assays and in vivo animal models. researchgate.net

CompoundClassPrimary In Vivo Effect at µ-Opioid Receptor
Oxymorphone Opioid AgonistActivation (leading to analgesia). usdoj.gov
Naltrexone Opioid AntagonistBlockade (prevents or reverses agonist effects). mhmedical.com
This compound Asymmetrical AzineAntagonism (blocks agonist effects). researchgate.netnih.gov

The pharmacological profile of this compound is distinct not only from its parent compounds but also from other related opioid azine derivatives. Research has explored both symmetrical and other asymmetrical azines. researchgate.net Symmetrical azines like oxymorphonazine (B1199935) (derived from two oxymorphone molecules) and naltrexonazine (from two naltrexone molecules) display purely agonistic or antagonistic properties, respectively. researchgate.netjneurosci.org

This compound is an asymmetrical, or "mixed," azine. Its antagonist character demonstrates that the combination of an agonist and an antagonist moiety in this specific azine structure results in a functionally antagonist compound. researchgate.net This is further highlighted by comparison to another synthesized asymmetrical azine, oxymorphone-3-methoxynaltrexonazine. In this latter compound, a modification to the naltrexone portion (the addition of a 3-methoxy group) results in a molecule that possesses potent agonist and analgesic properties in vivo. researchgate.netnih.gov This underscores the critical role that subtle molecular changes play in determining the functional outcome of these complex derivatives.

Azine DerivativeCompositionIn Vivo Functional Profile
Oxymorphonazine Symmetrical (Oxymorphone + Oxymorphone)Agonist. researchgate.net
Naltrexonazine Symmetrical (Naltrexone + Naltrexone)Antagonist. researchgate.net
This compound Asymmetrical (Oxymorphone + Naltrexone)Antagonist. researchgate.netnih.gov
Oxymorphone-3-methoxynaltrexonazine Asymmetrical (Oxymorphone + Modified Naltrexone)Agonist. researchgate.netnih.gov

Advanced Methodologies in Opioid Conjugate Research Applied to Oxymorphone Naltrexonazine

Radioligand Binding Assays for Detailed Receptor Profiling

Radioligand binding assays are fundamental in vitro tools used to determine the affinity and selectivity of a compound for various receptor subtypes. In the study of oxymorphone-naltrexonazine, these assays have been employed to characterize its interaction with opioid receptors. Research has involved the synthesis and characterization of asymmetrical azines, including this compound, through binding assays. nih.gov These experiments typically utilize radiolabeled ligands with known high affinity for specific opioid receptors (e.g., μ, δ, κ) to compete with the unlabeled investigational drug (this compound).

The assay measures the concentration of this compound required to displace 50% of the specific radioligand from its receptor (the IC50 value). This value is then used to calculate the binding affinity constant (Ki), which reflects the intrinsic affinity of the compound for the receptor. Studies on related hydrazone derivatives, such as oxymorphazone (B1237422), have shown a selective inhibition of high-affinity μ1 binding sites. johnshopkins.edu While detailed Ki values for this compound across all opioid receptor subtypes are not extensively published in recent literature, initial characterizations indicated that the compound engages with opioid receptors and displays antagonist properties in vitro. nih.gov

Receptor Binding Profile of Opioid Azines

Compound Receptor Interaction Profile Primary In Vitro Activity
This compound Interacts with opioid receptors. Antagonist nih.gov
Naloxonazine Selectively inhibits high-affinity (μ1) sites. johnshopkins.edu Antagonist
Oxymorphonazine (B1199935) Binds to opioid receptors. Agonist
Naltrexonazine Binds to opioid receptors. Antagonist

In Vitro and Ex Vivo Functional Assays (e.g., GTPγS binding, adenylyl cyclase inhibition)

Functional assays are crucial for determining whether a ligand acts as an agonist, antagonist, or partial agonist at a receptor. For G protein-coupled receptors (GPCRs) like the opioid receptors, nih.gov several key assays are utilized.

GTPγS Binding Assay: This assay measures the functional consequence of receptor occupancy at one of the earliest stages of signal transduction. nih.gov Agonist binding to a Gi/o-coupled receptor, such as the μ-opioid receptor (MOR), promotes the exchange of GDP for GTP on the α-subunit of the G protein, leading to its activation. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of G protein activation. nih.govfrontiersin.org In the context of this compound, which has been shown to possess antagonist properties, it would be expected to block or reverse the stimulation of [³⁵S]GTPγS binding induced by a known opioid agonist (e.g., DAMGO). nih.gov

Adenylyl Cyclase Inhibition Assay: Opioid receptors of the μ, δ, and κ types are primarily coupled to the Gi/o family of G proteins, which inhibit the enzyme adenylyl cyclase. nih.govmdpi.com This inhibition leads to a decrease in intracellular levels of the second messenger cyclic AMP (cAMP). nih.gov The activity of a compound can be assessed by measuring its effect on forskolin-stimulated adenylyl cyclase activity. nih.gov An opioid agonist like morphine inhibits this activity in a dose-dependent and naloxone-reversible manner. nih.gov As an antagonist, this compound would not inhibit adenylyl cyclase on its own but would competitively block the inhibitory effect of an opioid agonist. Prolonged exposure to opioid agonists can lead to a compensatory super-activation of adenylyl cyclase activity, a phenomenon linked to tolerance and dependence. mdpi.com

Cell-Based Assays for Ligand-Mediated Receptor Activation and Signaling

Cell-based assays provide a more integrated view of receptor function within a cellular environment, allowing for the study of downstream signaling events beyond initial G protein activation. These assays are critical for understanding the complex signaling cascades initiated by ligand-receptor interactions.

Opioid receptor activation can trigger multiple downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade, where extracellular signal-regulated kinases (ERKs) are important mediators. nih.govworktribe.com The phosphorylation and activation of ERK can be quantified as an index of receptor activation using methods like In-Cell Westerns. worktribe.com Typically, an agonist will induce ERK phosphorylation within minutes of stimulation. worktribe.com An antagonist like this compound would be evaluated for its ability to block agonist-induced ERK phosphorylation.

Other cell-based assays measure different signaling endpoints:

Calcium Mobilization: In cells co-expressing an opioid receptor and a promiscuous G protein like Gαqi5, receptor activation can be re-routed to the phospholipase C pathway, leading to a measurable increase in intracellular calcium. researchgate.net

Receptor Internalization: Agonist binding can promote the phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs), followed by the binding of β-arrestins, which leads to receptor desensitization and internalization. nih.gov This process can be visualized and quantified using fluorescently tagged receptors or ligands.

Membrane Potential Assays: In certain cell types, μ-opioid receptor activation leads to the opening of G protein-gated inwardly rectifying K+ channels (GIRK), causing membrane hyperpolarization that can be measured with voltage-sensitive dyes. nih.gov

In all these systems, this compound's antagonist character would be confirmed by its capacity to prevent the signaling changes initiated by a reference agonist.

Molecular Modeling and Computational Chemistry

Computational methods provide atomic-level insights into how ligands interact with their receptors, guiding the design of new molecules and explaining observed pharmacological properties.

Ligand Docking Studies for Receptor Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor's active site. nrfhh.com For opioid ligands like oxymorphone, docking studies into the μ-opioid receptor crystal structure reveal key interactions. nih.gov These typically include a charge-enhanced hydrogen bond between the protonated nitrogen of the ligand and the highly conserved aspartic acid residue D147 in transmembrane helix 3 (TM3). nih.govmdpi.com Additionally, the phenolic hydroxyl group of oxymorphone often forms a water-mediated hydrogen bond network with histidine H297 in TM6. nih.gov

For the larger, bivalent this compound molecule, docking studies would be essential to predict its binding pose. It is hypothesized that one of the morphinan (B1239233) scaffolds (either the oxymorphone or naltrexone (B1662487) moiety) occupies the orthosteric binding pocket in a manner similar to its parent compound, while the other moiety may extend towards the extracellular loops or a secondary binding pocket. The specific orientation would determine the interactions that define its antagonist profile.

Key Predicted Interactions for Morphinan Ligands at the μ-Opioid Receptor

Interacting Ligand Group Receptor Residue Interaction Type Reference
Protonated Nitrogen D1473.32 Charge-enhanced hydrogen bond nih.govmdpi.com
3-Phenol Group H2976.52 Water-mediated hydrogen bond nih.gov
14-Hydroxyl Group D1473.32 Hydrogen bond nih.gov
Aromatic Ring M151, V236, I296, V300 Hydrophobic interactions nih.gov

Molecular Dynamics Simulations to Elucidate Binding Kinetics

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of the ligand-receptor complex. nih.gov These simulations are invaluable for assessing the stability of a docked pose and understanding the conformational changes in both the ligand and the receptor upon binding. nih.govzib.de

For opioid ligands, MD simulations have revealed distinct interaction patterns for agonists and antagonists. For instance, simulations have shown that agonists may break a "3-7 lock" hydrogen bond between TM3 and TM7, a step associated with receptor activation, while antagonists stabilize the inactive conformation where this lock remains intact. researchgate.net

While specific MD simulations for this compound are not prominently featured in the literature, this technique would be critical to:

Confirm the stability of its predicted binding mode.

Analyze the dynamic interactions that contribute to its antagonist profile.

Provide insights into its binding and unbinding pathways, helping to elucidate its binding kinetics (k-on and k-off rates). nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis of Azine Derivatives

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to correlate the chemical structure of a series of compounds with their biological activity. researchgate.net By developing a mathematical model, QSAR can predict the activity of new, un-synthesized compounds and identify the key molecular features that govern their potency and efficacy.

The development of this compound was part of a broader synthesis of symmetrical and asymmetrical opiate azines, including naloxonazine, oxymorphonazine, and naltrexonazine. nih.gov This series of structurally related compounds is ideal for QSAR analysis. A QSAR study on these azine derivatives would involve:

Data Set Compilation: Assembling the binding affinities (Ki) and functional activities (e.g., EC50, % Emax) for each compound in the series.

Descriptor Calculation: Calculating various molecular descriptors for each compound, which quantify their physicochemical properties (e.g., hydrophobicity (logP), electronic properties, steric parameters, topological indices).

Model Generation: Using statistical methods to build an equation that links the descriptors to the biological activity.

Model Validation: Testing the predictive power of the QSAR model using internal and external validation techniques.

Such a model could elucidate why the combination in this compound results in antagonist activity, while the symmetrical oxymorphonazine is an agonist, providing a quantitative framework for the design of future bivalent opioid ligands.

Conceptual Frameworks for Novel Opioid Conjugate Design

Principles of Bivalent and Multifunctional Ligand Design in Opioid Pharmacology

The creation of novel opioid compounds often leverages the concepts of bivalent and multifunctional ligands to achieve enhanced selectivity and unique pharmacological effects. nih.govnih.gov A bivalent ligand consists of two pharmacophores—the active parts of a drug molecule—connected by a spacer. researchgate.net This design allows the ligand to potentially bridge two receptor sites simultaneously, which can be particularly useful for targeting receptor dimers (e.g., μ-δ opioid receptor heterodimers). researchgate.netpnas.org This approach can lead to ligands with greater potency and selectivity compared to their individual (monovalent) counterparts. pnas.org One key strategy in this area is the "message-address" concept, where one part of the molecule (the "message") provides the primary activity, while the other part (the "address") directs it to a specific receptor subtype. nih.gov

Oxymorphone-naltrexonazine is an asymmetrical azine, a type of bivalent ligand synthesized from an agonist (oxymorphone) and an antagonist (naltrexone). researchgate.netnih.gov Such compounds, which combine agonist and antagonist pharmacophores into a single entity, have been extensively investigated as a strategy to create multifunctional drugs with potentially more effective antinociceptive properties and fewer side effects. benthamdirect.com

Multifunctional ligands take this concept further by incorporating multiple pharmacophores that can interact with different receptors or different sites on the same receptor. nih.govresearchgate.net The goal is to produce a better biological profile, such as a higher analgesic effect with fewer side effects, than could be achieved by administering a mixture of separate drugs. nih.govacs.org These ligands are designed to activate specific signaling pathways that may arise from receptor oligomerization or crosstalk. nih.gov

Table 1: Comparison of Ligand Design Strategies

Design StrategyCore PrincipleIntended OutcomeExample Concept
Bivalent LigandTwo pharmacophores linked by a spacer. researchgate.netIncreased potency/selectivity by bridging receptor sites. pnas.orgTargeting μ-δ receptor heterodimers. pnas.org
Multifunctional LigandA single molecule with multiple, distinct pharmacophores. nih.govSynergistic effects and improved side-effect profiles. nih.govacs.orgμ/δ agonist combined with a Neurokinin-1 (NK1) antagonist. nih.govacs.org
Biased LigandPreferential activation of one signaling pathway (e.g., G-protein) over another (e.g., β-arrestin). mdpi.comSeparating therapeutic effects from adverse effects. mdpi.comG-protein biased μ-opioid receptor agonists. elifesciences.org

Prodrug Strategies for Modulating Pharmacological Profiles

The activation of prodrugs is often mediated by enzymes. mdpi.com In opioid pharmacology, the cytochrome P450 (CYP) family of enzymes, particularly CYP3A4 and CYP2D6, plays a major role in the metabolism of many opioids. ajmc.comnih.gov For example, codeine is a prodrug that is metabolized by CYP2D6 into its active form, morphine. ajmc.compharmaceutical-journal.com Phase II enzymes, such as UDP-glucuronosyltransferase (UGT), are also critical, especially for the metabolism of morphine, oxymorphone, and hydromorphone. ajmc.comnih.gov

In the context of conjugate drugs, a linker molecule connecting the active drug to a carrier can be designed to be cleaved by specific enzymes. elifesciences.org For instance, a conjugate of morphine attached to hyperbranched polyglycerol was designed with a cleavable linker that releases morphine in inflamed tissue, where specific enzymatic conditions are present. elifesciences.org This targeted release is a key advantage of enzyme-mediated bioactivation. mdpi.com The irreversible actions of some 14-hydroxydihydromorphinone hydrazones (like oxymorphazone) are thought to be due to their in-vivo formation into their corresponding azines, such as oxymorphonazine (B1199935). researchgate.net

The design of a prodrug directly influences the onset and duration of its therapeutic effect. By modifying the chemical structure, developers can control the rate at which the active drug is released and becomes available to interact with its target receptors. nih.govmdpi.com The rate of enzymatic conversion is a critical factor; a prodrug that is rapidly metabolized will have a faster onset of action, while slower conversion can lead to a more prolonged effect. mdpi.com

For example, the duration of action of certain kappa opioid receptor antagonists is believed to be related to G protein-independent JNK activation, a process that can be influenced by ligand design. nih.gov Furthermore, triglyceride-mimetic prodrugs have been developed to enhance oral bioavailability and control the release profile by leveraging lymphatic transport pathways, which can influence the time to maximum concentration (Tmax). frontiersin.org

Rational Design of Ligands to Achieve Specific Receptor-Mediated Outcomes

Rational drug design involves using the detailed, three-dimensional structure of a target receptor to create ligands that bind with high specificity and produce a desired functional outcome. nih.gov The availability of high-resolution crystal structures for the entire human opioid receptor family has provided a powerful framework for designing safer and more effective opioid drugs. nih.gov

A key concept in modern opioid research is "biased agonism" or "functional selectivity". mdpi.com Opioid receptors, like other G protein-coupled receptors (GPCRs), can activate multiple intracellular signaling pathways. mdpi.com The "classical" G-protein pathway is generally associated with analgesia, while the β-arrestin pathway is often linked to side effects like respiratory depression and tolerance. mdpi.com A biased agonist is a ligand designed to preferentially activate one pathway over the other. mdpi.comelifesciences.org Computational modeling and structural analysis are used to design molecules that stabilize a specific receptor conformation, thereby steering the signaling outcome. elifesciences.orgacs.orgacs.org Studies have identified specific regions of the opioid receptor, such as the area between transmembrane domain 5 (TM5) and extracellular loop 2 (ECL2), that are key for modulating β-arrestin recruitment. elifesciences.org

This compound, an asymmetrical azine, was synthesized to explore these complex interactions. nih.gov Although it was theorized to potentially act as either an agonist or an antagonist, it displayed antagonist properties in both in vitro and in vivo assays. nih.gov This highlights how rational design provides tools to probe receptor function, even when the outcome is not purely agonistic.

Table 2: Research Findings on Novel Opioid Ligands

Compound/ClassDesign PrincipleKey FindingReference
This compoundAsymmetrical Azine (Bivalent)Designed as a mixed agonist-antagonist, it displayed antagonist properties in vitro and in vivo. nih.gov
MDAN Series (Bivalent Ligands)μ agonist and δ antagonist pharmacophores with varying spacer lengths.Tolerance development was a function of spacer length; ligands with longer spacers (≥19 atoms) showed no significant tolerance. pnas.org
MP1207/MP1208Rational Design for Biased AgonismDesigned as G protein biased agonists at the kappa opioid receptor (KOR), they abolished arrestin recruitment at the mu opioid receptor (MOR). elifesciences.org
PG-M (Morphine Conjugate)Prodrug with Cleavable LinkerSelectively released morphine in inflamed tissue, providing analgesia without central side effects. elifesciences.org
Peptide-based Multifunctional LigandsMultifunctional (MOR/DOR agonist, NK1R antagonist)Modifications at specific amino acid positions led to ligands with high metabolic stability (T1/2 > 24h). nih.govacs.org

Future Directions in Synthesizing Novel Opioid Conjugates

The field of opioid conjugate synthesis is evolving, with several promising future directions aimed at creating safer and more effective analgesics. One major area of focus is the development of peripherally restricted opioids. pacific.edu These are conjugates designed with high molecular weight or hydrophilic properties to prevent them from crossing the blood-brain barrier (BBB). elifesciences.org This strategy aims to provide pain relief by activating opioid receptors in the peripheral nervous system while avoiding central nervous system side effects like sedation and addiction. elifesciences.orgpacific.edu

Another innovative strategy is the development of conjugate vaccines against synthetic opioids. frontiersin.orgnih.gov This approach involves creating a vaccine containing a drug-like molecule (a hapten) attached to an immunogenic carrier protein. frontiersin.org The vaccine stimulates the immune system to produce antibodies that can bind to the target opioid in the bloodstream, preventing it from reaching the brain and causing its effects. frontiersin.orgnih.gov This has shown promise for substances like fentanyl and the new psychoactive substance U-47700. frontiersin.orgnih.gov

Additionally, research continues on creating novel peptide-based conjugates and multifunctional ligands that combine opioid activity with other pharmacological actions to achieve synergistic effects. benthamdirect.commdpi.com The integration of computational modeling with chemical synthesis will continue to accelerate the discovery of ligands with highly tailored and predictable pharmacological profiles. acs.orgacs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.